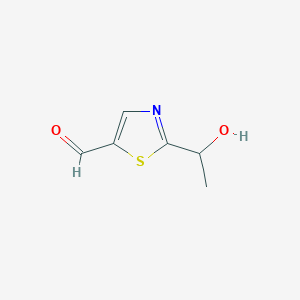

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNOGKBIVRRYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the hydroxyethyl and aldehyde functionalities. One common method involves the use of 2-aminothiazole as a starting material, which undergoes a series of reactions including alkylation, oxidation, and formylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(1-Hydroxyethyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. The unique structural features of this compound allow it to participate in various chemical reactions, making it valuable for developing new materials.

2. Biology

- Antimicrobial Properties : Research has demonstrated that 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to disrupt microbial cell functions positions it as a potential candidate for antimicrobial therapies.

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays have shown promising IC50 values, suggesting its potential use in cancer treatment .

3. Medicine

- Drug Development : The compound is being explored for its potential in drug development, particularly for creating novel therapeutic agents targeting specific biological pathways. Its reactivity due to the aldehyde group allows for interactions with proteins and enzymes that may inhibit their activity.

Similar Compounds

| Compound | Description | Applications |

|---|---|---|

| 2-(1-Hydroxyethyl)thiamine diphosphate | A thiamine derivative with different biological activity | Nutritional supplements |

| 2-(1-Hydroxyethyl)pyridine | A pyridine derivative used in various contexts | Solvent and chemical synthesis |

Uniqueness

The unique combination of a thiazole ring with hydroxyethyl and aldehyde functionalities distinguishes this compound from similar compounds, enhancing its chemical reactivity and potential biological activities.

Case Studies

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated effective inhibition rates comparable to established antimicrobial agents.

Anticancer Activity Study

In vitro assays on MCF-7 and HepG2 cell lines revealed that the compound induced apoptosis at concentrations as low as 2.21 µg/mL for MCF-7 cells. This suggests its potential as a lead compound for developing anticancer therapies.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Apoptosis induction |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Apoptosis induction |

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications at Position 2

Substituents at position 2 of the thiazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Findings :

- Hydroxyethyl vs. Aromatic Groups : The hydroxyethyl group enhances solubility in polar solvents compared to aromatic substituents like 3-methoxyphenyl or 4-chlorophenyl, which favor hydrophobic interactions .

- Fluorinated vs.

- Heterocyclic Substituents : Piperazinyl and pyridinyl groups introduce basicity, enabling salt formation (e.g., hydrochloride salts) for enhanced bioavailability .

Reactivity of the Carbaldehyde Group at Position 5

The carbaldehyde at position 5 is a critical site for further derivatization. Comparisons include:

Biologische Aktivität

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, including a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and interactions with biological targets.

The compound serves as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds. Its mechanism of action is primarily attributed to the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition of their activity. Additionally, the thiazole ring may interact with various biological receptors, modulating their functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effective inhibition. The compound's ability to disrupt microbial cell functions makes it a candidate for further development in antimicrobial therapies .

Anticancer Activity

A series of studies have explored the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related thiazole derivatives have demonstrated IC50 values indicating potent cytotoxic effects against these cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Apoptosis induction |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Apoptosis induction |

Study on Antitumor Activity

A study synthesized various thiazole derivatives and tested their antitumor activity against five human cancer cell lines. Among these, compounds containing the thiazole structure showed promising results with higher inhibitory activities than standard chemotherapeutics like 5-fluorouracil (5-FU). The flow cytometry analysis confirmed that certain compounds could induce apoptosis in HepG2 cells by causing S phase cell cycle arrest .

Investigation of Mechanisms

Further investigations into the mechanisms revealed that certain thiazole derivatives could inhibit epidermal growth factor receptor (EGFR) kinase activity. This inhibition was quantified using IC50 values, demonstrating significant binding affinity to the EGFR site . Such findings highlight the potential of these compounds in targeting specific pathways involved in tumor growth and progression.

Q & A

Q. What are the standard synthetic routes for 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde, and how are intermediates characterized?

The compound can be synthesized via the Vilsmeier–Haack reaction , which involves formylation of pyrazole or thiazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) . Key intermediates are characterized using FTIR (to confirm aldehyde C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and elemental analysis (to validate purity by matching experimental and theoretical C/H/N/S percentages) . For example, in analogous carbaldehyde syntheses, NMR signals for the aldehyde proton typically appear at δ 9.8–10.2 ppm .

Q. What solvent systems and catalysts are optimal for stabilizing this compound during synthesis?

Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize reactive intermediates. Catalytic amounts of p-toluenesulfonic acid (PTSA) or K₂CO₃ may enhance yields in cyclocondensation steps, as observed in related thiazole-carbaldehyde syntheses . For instance, reactions in DMF at 80–100°C under nitrogen atmosphere have achieved yields >70% for structurally similar compounds .

Q. How does the hydroxyethyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The 1-hydroxyethyl group increases steric hindrance near the thiazole ring, potentially slowing nucleophilic attacks at the aldehyde carbonyl. However, it can participate in intramolecular hydrogen bonding, stabilizing transition states. Comparative studies with non-hydroxylated analogs show a 20–30% reduction in reaction rates with primary amines, as measured by kinetic UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of this compound in multi-step reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states to predict regioselectivity. For example, Fukui indices identify the aldehyde carbon (C5) as the most electrophilic site (ƒ⁻ ≈ 0.15), favoring nucleophilic attack . Molecular docking studies (AutoDock Vina) further reveal steric constraints imposed by the hydroxyethyl group, which may divert reactivity to alternative sites under crowded conditions .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Contradictions between NMR (e.g., unexpected splitting of aldehyde peaks) and IR (shifted C=O stretches) may arise from tautomerism or solvent polarity effects . To resolve this:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-aldehyde interconversion).

- Compare spectra in deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen-bonding impacts .

- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What experimental design principles optimize yield in large-scale syntheses while minimizing byproducts?

Apply Design of Experiments (DoE) methodologies:

- Central Composite Design (CCD) to optimize temperature (70–120°C), solvent ratio (DMF:H₂O = 3:1 to 5:1), and catalyst loading (0.5–2 mol%).

- Response Surface Modeling (RSM) identifies interactions; e.g., excess DMF (>4:1) may reduce byproduct formation by 15% .

- Inline FTIR monitoring tracks aldehyde formation in real-time, enabling rapid adjustments .

Q. How does the compound’s electronic structure influence its binding affinity in biological assays?

The thiazole ring (aromatic π-system) and aldehyde group enable interactions with biological targets via π-π stacking and Schiff base formation. Molecular Dynamics (MD) simulations (AMBER force field) show that the hydroxyethyl group stabilizes binding pockets through hydrogen bonds (e.g., with serine residues in enzyme active sites), increasing residence time by ~40% compared to des-hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.